1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]
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Overview
Description
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is an organic compound characterized by its unique structure, which includes two phenylvinyl groups attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,10-Bis[4-(1-phenylvinyl)phenyl]decane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst are typical.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,10-Bis[4-(1-phenylvinyl)phenyl]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,10-Bis[4-(1-phenylvinyl)phenyl]decane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Bis(4-bromophenyl)decane
- 1,10-Bis(4-methoxyphenyl)decane
- 1,10-Bis(4-nitrophenyl)decane
Uniqueness
1,10-Bis[4-(1-phenylvinyl)phenyl]decane is unique due to its phenylvinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics .
Properties
CAS No. |
54378-47-1 |
---|---|
Molecular Formula |
C38H42 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-[10-[4-(1-phenylethenyl)phenyl]decyl]benzene |
InChI |
InChI=1S/C38H42/c1-31(35-19-13-9-14-20-35)37-27-23-33(24-28-37)17-11-7-5-3-4-6-8-12-18-34-25-29-38(30-26-34)32(2)36-21-15-10-16-22-36/h9-10,13-16,19-30H,1-8,11-12,17-18H2 |
InChI Key |
BWFHLOSXDFDDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCCCCCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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